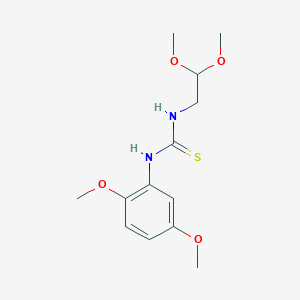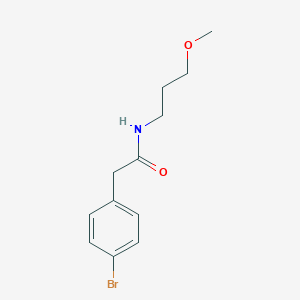
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea, also known as DMTU, is a chemical compound that has been used in various scientific research studies. DMTU belongs to the class of thioureas and is commonly used as an antioxidant and a scavenger of reactive nitrogen species.
Mechanism of Action
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea acts as an antioxidant by scavenging reactive nitrogen species, including peroxynitrite and nitric oxide. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can also inhibit the activity of nitric oxide synthase, which is an enzyme that produces nitric oxide. By inhibiting nitric oxide synthase, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against oxidative stress.
Biochemical and Physiological Effects:
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can protect against oxidative stress and reduce inflammation in various cell types. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can reduce the production of reactive nitrogen species and protect against ischemia-reperfusion injury. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has also been shown to have a protective effect on the cardiovascular system, reducing the risk of heart disease.
Advantages and Limitations for Lab Experiments
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is a relatively stable compound that can be easily synthesized in the laboratory. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is also relatively non-toxic and can be used in a variety of cell types and animal models. However, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has a relatively short half-life and may require multiple doses to achieve a therapeutic effect. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea may not be effective in all models of oxidative stress and may have different effects depending on the cell type or tissue being studied.
Future Directions
There are several future directions for research involving N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea. One potential area of research is the development of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea analogs that have a longer half-life and increased potency. Another area of research is the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in combination with other antioxidants or therapies to enhance its protective effects. Furthermore, the use of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea in clinical trials for the treatment of oxidative stress-related diseases, such as heart disease and neurodegenerative disorders, is an area of active research.
Synthesis Methods
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with thiocarbonyl diimidazole, or the reaction of 2,5-dimethoxyaniline with thiourea in the presence of sulfuric acid. The synthesis of N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea is relatively straightforward and can be carried out using standard laboratory equipment.
Scientific Research Applications
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been extensively used in scientific research studies due to its ability to scavenge reactive nitrogen species and act as an antioxidant. N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to protect against oxidative stress in various cell types, including neurons, endothelial cells, and cardiomyocytes. Furthermore, N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea has been shown to have anti-inflammatory properties and can protect against ischemia-reperfusion injury.
properties
Product Name |
N-(2,2-dimethoxyethyl)-N'-(2,5-dimethoxyphenyl)thiourea |
|---|---|
Molecular Formula |
C13H20N2O4S |
Molecular Weight |
300.38 g/mol |
IUPAC Name |
1-(2,2-dimethoxyethyl)-3-(2,5-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C13H20N2O4S/c1-16-9-5-6-11(17-2)10(7-9)15-13(20)14-8-12(18-3)19-4/h5-7,12H,8H2,1-4H3,(H2,14,15,20) |
InChI Key |
YRZLLCRHSYTTLO-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NCC(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(acetylamino)phenyl]-2,2-dimethylbutanamide](/img/structure/B215694.png)










![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)
![6-{[4,6-di(1-piperidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B215714.png)
